molecular formula C24H31N3OS B2479167 1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea CAS No. 686751-51-9

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea

Cat. No.: B2479167
CAS No.: 686751-51-9
M. Wt: 409.59
InChI Key: YGXGOSGMTFSLRP-UHFFFAOYSA-N
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Description

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea is a useful research compound. Its molecular formula is C24H31N3OS and its molecular weight is 409.59. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS/c1-17-5-8-20(9-6-17)16-27(24(29)25-12-14-28-4)13-11-21-19(3)26-23-10-7-18(2)15-22(21)23/h5-10,15,26H,11-14,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXGOSGMTFSLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCC2=C(NC3=C2C=C(C=C3)C)C)C(=S)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2OS
  • Molecular Weight : 320.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines, such as breast and prostate cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For example:

  • IC50 Values : Several thiourea derivatives have exhibited IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating significant potency .

Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of pathogenic bacteria and fungi. Specific findings include:

  • Antibacterial Activity : A study demonstrated that certain thiourea derivatives possess strong antibacterial effects against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MIC) below 50 µg/mL .
  • Antifungal Activity : Compounds similar to our target compound were effective against common fungal pathogens, with some derivatives achieving LD50 values as low as 67.9 ppm in larvicidal tests against Aedes aegypti larvae .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of thiourea derivatives. Some studies have indicated that these compounds can modulate inflammatory pathways:

  • Mechanism : Thioureas may inhibit pro-inflammatory cytokines and enzymes such as COX-1, which are involved in inflammation processes .

Case Studies and Research Findings

StudyFindings
Sumaira et al. (2024)Demonstrated strong antioxidant activity with IC50 values for DPPH radical scavenging ranging from 45 to 52 µg/mL for thiourea derivatives .
PMC Article (2023)Highlighted the broad spectrum of biological activities of thioureas including anti-HIV, analgesic, antibacterial, and anticancer properties .
Biological Applications Review (2024)Discussed various thiourea derivatives showing efficacy against multiple cancer cell lines with IC50 values as low as 1.50 µM for leukemia cells .

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